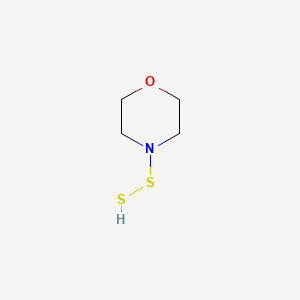
4-Disulfanylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Disulfanylmorpholine: is a chemical compound with the molecular formula C4H9NOS2 4,4’-Dithiodimorpholine . This compound is characterized by the presence of a morpholine ring bonded to two sulfur atoms. It is commonly used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Disulfanylmorpholine can be synthesized through the reaction of morpholine with disulfur dichloride. The reaction typically involves the following steps:
Reaction of Morpholine with Disulfur Dichloride: Morpholine is reacted with disulfur dichloride (SCl) in the presence of a base such as sodium hydroxide (NaOH) to form this compound.
Purification: The crude product is purified by recrystallization from ethanol or other suitable solvents.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, optimizing reaction efficiency.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions and prevent side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Disulfanylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, forming thiols.
Substitution: The compound can undergo substitution reactions where the sulfur atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (HO), potassium permanganate (KMnO).
Reducing Agents: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Substitution Reagents: Halogens, alkylating agents
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Morpholines: Formed through substitution reactions
Aplicaciones Científicas De Investigación
Chemistry: 4-Disulfanylmorpholine is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also used as a cross-linking agent in polymer chemistry .
Biology: In biological research, this compound is used to study the effects of disulfide bonds in proteins and enzymes. It serves as a model compound for understanding redox reactions in biological systems .
Medicine: It is also being explored for its antimicrobial properties .
Industry: this compound is widely used in the rubber industry as a vulcanization accelerator, improving the mechanical properties of rubber products. It is also used in the production of adhesives and sealants .
Mecanismo De Acción
The mechanism of action of 4-Disulfanylmorpholine involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in protein folding and stability. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the protein’s structure and function .
Molecular Targets and Pathways:
Proteins with Thiol Groups: this compound targets proteins containing thiol groups, forming disulfide bonds.
Redox Pathways: The compound participates in redox reactions, influencing cellular redox balance
Comparación Con Compuestos Similares
4,4’-Dithiodimorpholine: A closely related compound with similar chemical properties.
Morpholine: A structurally similar compound but lacks the disulfide bond.
Thiourea: Contains sulfur atoms and is used in similar industrial applications .
Uniqueness: 4-Disulfanylmorpholine is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring redox reactions and disulfide bond formation .
Propiedades
Número CAS |
876274-48-5 |
|---|---|
Fórmula molecular |
C4H9NOS2 |
Peso molecular |
151.3 g/mol |
Nombre IUPAC |
4-(disulfanyl)morpholine |
InChI |
InChI=1S/C4H9NOS2/c7-8-5-1-3-6-4-2-5/h7H,1-4H2 |
Clave InChI |
XJWZNNJDFUWGIM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1SS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


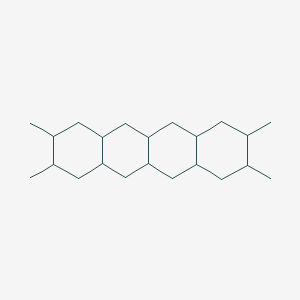
![2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]](/img/structure/B12611479.png)
![3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate](/img/structure/B12611492.png)

![Methyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B12611504.png)
methanone](/img/structure/B12611506.png)
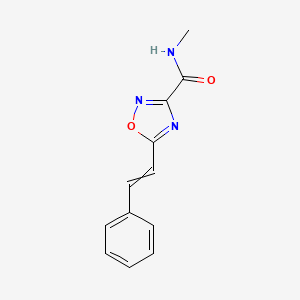


![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)
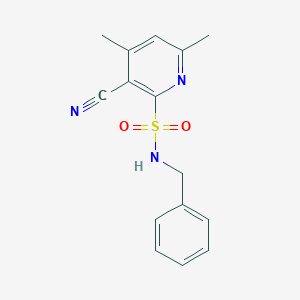
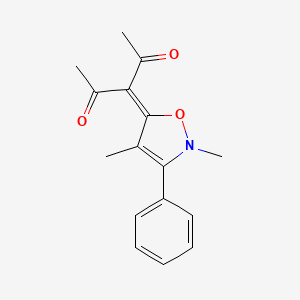
![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)

